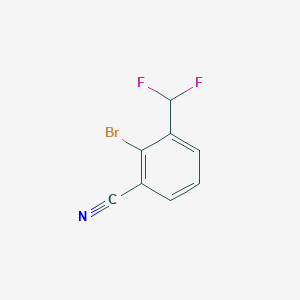
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring, which influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the esterification of 6-methoxy-2-pyridinecarboxylic acid. One common method includes the reaction of 6-methoxy-2-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-carboxaldehyde or this compound.
Reduction: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is not well-documented. its chemical structure suggests that it can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-pyridinecarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxy-2-pyridinecarboxylic acid: Similar structure but with the methoxy group at a different position.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the pyridine ring. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
6-methoxy-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-4-5(9(13)15-2)3-6(10-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
JYVPQXNSGJTBIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
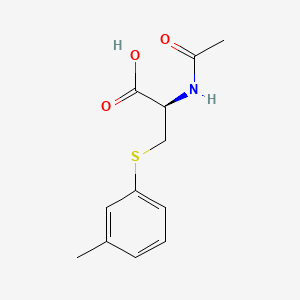
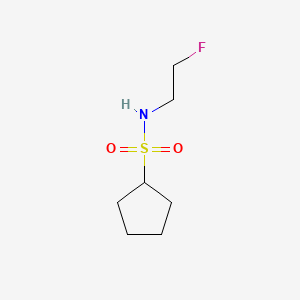
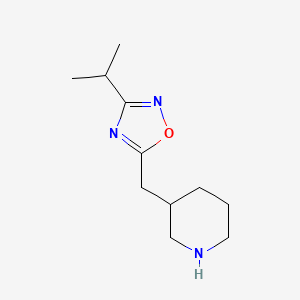

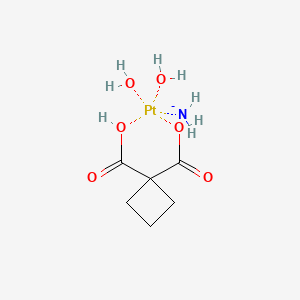
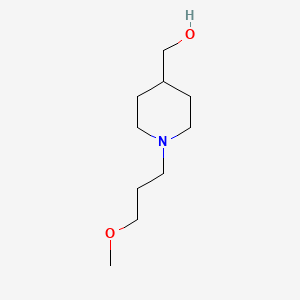
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
